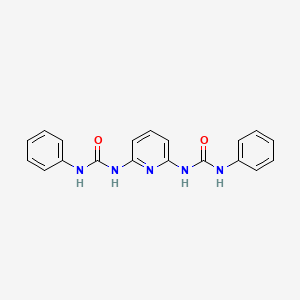
Urea, N,N''-2,6-pyridinediylbis[N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-: is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl groups. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source can yield N-substituted ureas . Another method involves the use of phosgene or its substitutes to react with amines, forming the desired urea derivatives .
Industrial Production Methods: Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. For example, the use of water as a solvent in the reaction of (thio)isocyanates with amines has been reported to be a sustainable and chemoselective method . Additionally, the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute is another industrially relevant method .
Analyse Des Réactions Chimiques
Types of Reactions: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form new urea derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The phenyl groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Phenyliodine Diacetate: Used in the nucleophilic addition of amines to form N-substituted ureas.
S,S-Dimethyl Dithiocarbonate: Employed as a phosgene substitute in the carbonylation of amines.
Water: Utilized as a solvent in sustainable synthesis methods.
Major Products: The major products formed from these reactions are various N-substituted urea derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, urea derivatives are known for their ability to form stable hydrogen bonds with protein and receptor targets. This makes them valuable in drug design and development, particularly for anticancer, antibacterial, and antiviral agents .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its diverse reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- involves its ability to form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects. The compound’s structure allows it to interact with multiple molecular targets, making it a versatile tool in chemical biology and medicinal chemistry .
Comparaison Avec Des Composés Similaires
Urea, N,N’-diphenyl-: Another N-substituted urea with similar reactivity but different structural features.
Carbanilide: Known for its use in organic synthesis and industrial applications.
Uniqueness: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is unique due to its pyridine ring and phenyl substitutions, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
91928-52-8 |
|---|---|
Formule moléculaire |
C19H17N5O2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-phenyl-3-[6-(phenylcarbamoylamino)pyridin-2-yl]urea |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-14-8-3-1-4-9-14)23-16-12-7-13-17(22-16)24-19(26)21-15-10-5-2-6-11-15/h1-13H,(H4,20,21,22,23,24,25,26) |
Clé InChI |
HTEHNOQNZGOVSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
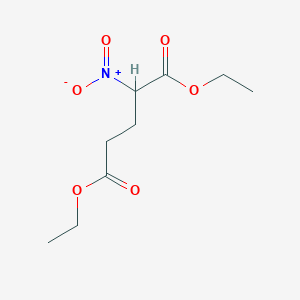
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
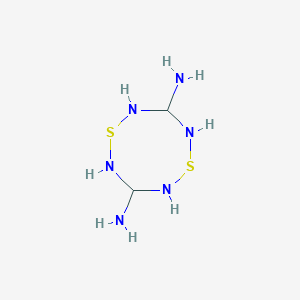
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

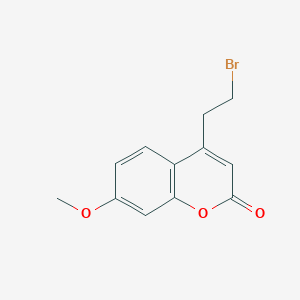
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
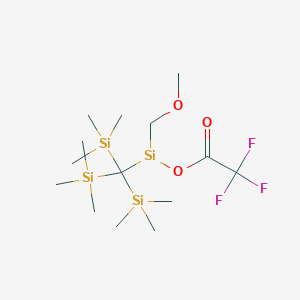
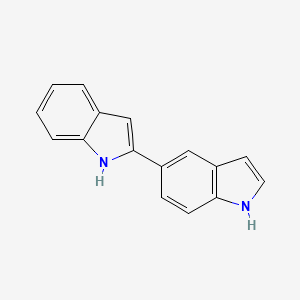
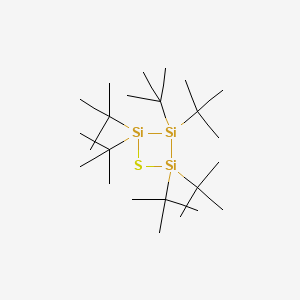
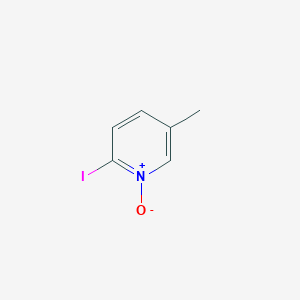
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

